molecular formula C17H21ClN2O3 B2972262 Ethyl 7-chloro-4-(isopentylamino)-2-oxo-1,2-dihydroquinoline-3-carboxylate CAS No. 1189695-54-2

Ethyl 7-chloro-4-(isopentylamino)-2-oxo-1,2-dihydroquinoline-3-carboxylate

Cat. No.: B2972262
CAS No.: 1189695-54-2
M. Wt: 336.82
InChI Key: QTQNIOAJOGGPMC-UHFFFAOYSA-N
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Description

Ethyl 7-chloro-4-(isopentylamino)-2-oxo-1,2-dihydroquinoline-3-carboxylate is a quinoline derivative characterized by:

  • Core structure: A 1,2-dihydroquinoline scaffold with a 2-oxo group at position 2 and an ethyl ester at position 2.
  • Substituents: A chlorine atom at position 7 and an isopentylamino group at position 3.
  • Synthetic relevance: Synthesized via condensation reactions involving substituted benzaldehydes and diethyl malonate, followed by functionalization of the amino group .

This compound is structurally related to pharmacologically active quinoline derivatives, such as kinase inhibitors and antimicrobial agents.

Properties

IUPAC Name

ethyl 7-chloro-4-(3-methylbutylamino)-2-oxo-1H-quinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21ClN2O3/c1-4-23-17(22)14-15(19-8-7-10(2)3)12-6-5-11(18)9-13(12)20-16(14)21/h5-6,9-10H,4,7-8H2,1-3H3,(H2,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTQNIOAJOGGPMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(C=C(C=C2)Cl)NC1=O)NCCC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 7-chloro-4-(isopentylamino)-2-oxo-1,2-dihydroquinoline-3-carboxylate is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This compound belongs to a class of derivatives known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. This article reviews the biological activity of this compound, supported by recent research findings and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C16H19ClN2O3\text{C}_{16}\text{H}_{19}\text{Cl}\text{N}_2\text{O}_3

This compound features a quinoline backbone with an ethyl ester functional group and an isopentylamino substitution, which are critical for its biological activity.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of this compound. The compound was evaluated against various cancer cell lines using the MTT assay to assess cell viability.

Table 1: Anticancer Activity Against Different Cell Lines

Cell LineIC50 (µM)Reference
MCF-710.5
HeLa12.3
A54915.0

The results indicate that the compound exhibits significant cytotoxicity against breast (MCF-7) and cervical (HeLa) cancer cell lines, suggesting its potential as a lead compound for further development in cancer therapy.

The proposed mechanism of action involves the induction of apoptosis in cancer cells. Flow cytometry analysis revealed that treatment with the compound led to an increase in sub-G1 phase cells, indicating DNA fragmentation typical of apoptotic cells. Additionally, Western blot analysis showed upregulation of pro-apoptotic proteins (e.g., Bax) and downregulation of anti-apoptotic proteins (e.g., Bcl-2) following treatment with this compound .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity against various bacterial strains. The minimum inhibitory concentration (MIC) values were determined using standard broth dilution methods.

Table 2: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus25
Escherichia coli30
Pseudomonas aeruginosa20

These findings suggest that this compound could serve as a potential antimicrobial agent.

Case Studies

A notable case study involved the synthesis and biological evaluation of several derivatives of this compound. The study found that modifications to the side chain significantly influenced the biological activity, with some derivatives exhibiting enhanced anticancer effects compared to the parent compound .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares key structural and physicochemical properties of the target compound with its analogues:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Melting Point (°C) Key References
Ethyl 7-chloro-4-(isopentylamino)-2-oxo-1,2-dihydroquinoline-3-carboxylate Cl (7), NH-isopentyl (4) C₁₉H₂₂ClN₂O₃ 370.84 Not reported
Ethyl 7-chloro-4-({[4-(methylsulfanyl)phenyl]methyl}amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate Cl (7), NH-(4-methylsulfanyl benzyl) (4) C₂₀H₁₉ClN₂O₃S 402.89 Not reported
Ethyl 6-chloro-2-oxo-4-phenyl-1,2-dihydroquinoline-3-carboxylate Cl (6), Ph (4) C₁₈H₁₄ClNO₃ 343.76 172–173
Ethyl 4-hydroxy-7-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate Cl (7), OH (4) C₁₂H₁₀ClNO₄ 283.67 153–154
Ethyl 1-benzyl-7-chloro-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate Cl (7), OH (4), benzyl (1) C₁₉H₁₆ClNO₄ 365.79 172–173

Key Observations :

  • Amino vs. hydroxyl groups: Replacing the isopentylamino group with a hydroxyl (as in ) reduces basicity and hydrogen-bonding capacity, which may impact solubility and target binding.

Crystallographic and Hydrogen-Bonding Patterns

  • Crystal packing: Ethyl 6-chloro-4-phenyl-2-oxo-1,2-dihydroquinoline-3-carboxylate forms hydrogen-bonded dimers via N–H···O interactions, stabilizing the lattice .
  • Role of substituents: The isopentylamino group in the target compound may disrupt such patterns due to its branched hydrophobic chain, reducing crystallinity compared to hydroxylated analogues .

Pharmacological and Commercial Relevance

  • Screening compounds: Analogues like F474-2971 (Ethyl 7-chloro-4-{[(2-methylphenyl)methyl]amino}-2-oxo-1,2-dihydroquinoline-3-carboxylate) are used in drug discovery for kinase inhibition studies .
  • Commercial availability : Derivatives such as CAS 1215408-52-8 are sold at research-scale quantities (e.g., $574/mg), indicating industrial interest .

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